molecular formula C23H22N4O2 B11205813 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-benzylpiperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-benzylpiperidine-3-carboxamide

Cat. No.: B11205813
M. Wt: 386.4 g/mol
InChI Key: AZXPFCCGVDRAQD-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles replace halogen atoms.

    Addition: Addition reactions with electrophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-3-PIPERIDINECARBOXAMIDE involves the inhibition of specific molecular targets and pathways. For instance, pyrimidine derivatives, including this compound, can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert its anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-3-PIPERIDINECARBOXAMIDE lies in its specific structural features and the combination of biological activities it exhibits.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-benzylpiperidine-3-carboxamide

InChI

InChI=1S/C23H22N4O2/c28-23(24-13-16-7-2-1-3-8-16)17-9-6-12-27(14-17)22-21-20(25-15-26-22)18-10-4-5-11-19(18)29-21/h1-5,7-8,10-11,15,17H,6,9,12-14H2,(H,24,28)

InChI Key

AZXPFCCGVDRAQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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